Cas no 103847-14-9 (Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester)
![Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester structure](https://fr.kuujia.com/scimg/cas/103847-14-9x500.png)
103847-14-9 structure
Nom du produit:Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester
Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester Propriétés chimiques et physiques
Nom et identifiant
-
- Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester
- Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethy
- 1H-Cyclobut[e]indene, benzoic acid deriv.
- Benzoicacid, 2,4-dihydroxy-6-methyl-,2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, [2R-(2a,2ab,4aa,7b,7aa,7bb)]-
- Melledonol
- Benzoic acid, 2,4-dihydroxy-6-methyl-, (2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester
- DTXSID101098910
- [(2R,2aS,4aR,7R,7aS,7bR)-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2,4-dihydroxy-6-methylbenzoate
- CHEBI:168279
- 103847-14-9
- CHEMBL1078390
-
- Piscine à noyau: 1S/C23H30O8/c1-11-5-13(25)6-14(26)16(11)19(28)31-15-8-21(4)17-18(27)20(2,3)10-22(17,29)7-12(9-24)23(15,21)30/h5-7,15,17-18,24-27,29-30H,8-10H2,1-4H3/t15-,17-,18-,21-,22+,23+/m1/s1
- La clé Inchi: VWIPRLLXWTUBOM-KLMFUOAUSA-N
- Sourire: C(O[C@H]1[C@@]2(O)C(CO)=C[C@@]3(O)[C@@]([H])([C@@]2(C)C1)[C@@H](O)C(C)(C)C3)(=O)C1=C(C)C=C(O)C=C1O
Propriétés calculées
- Qualité précise: 434.19406791g/mol
- Masse isotopique unique: 434.19406791g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 6
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 4
- Complexité: 794
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 6
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.6
- Surface topologique des pôles: 148Ų
Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester Littérature connexe
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
2. Back matter
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
5. Book reviews
103847-14-9 (Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester) Produits connexes
- 2287263-21-0(2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid)
- 2138372-15-1(2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid)
- 33148-79-7(1-4-(chloromethyl)-2-thienylethanone)
- 2171644-91-8(3-cyclohexyl-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}propanoic acid)
- 1358189-49-7(4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one)
- 2229687-52-7(5-bromo-1-fluoro-3-methoxy-2-(2-nitroethenyl)benzene)
- 2228210-46-4(5-(1H-pyrazol-4-yl)-2-(pyrrolidin-1-yl)pyridine)
- 2034474-10-5(N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide)
- 29606-79-9(Cyclohexanone,5-methyl-2-(1-methylethenyl)-, (2R,5S)-rel-)
- 2089255-78-5({[2-(2-bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride)
Fournisseurs recommandés
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Baoji Haoxiang Bio-technology Co.Ltd
Membre gold
Fournisseur de Chine
Lot
BIOOKE MICROELECTRONICS CO.,LTD
Membre gold
Fournisseur de Chine
Réactif
